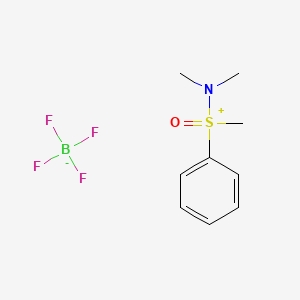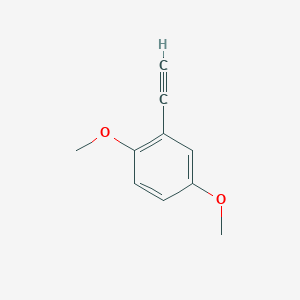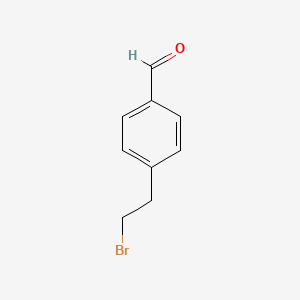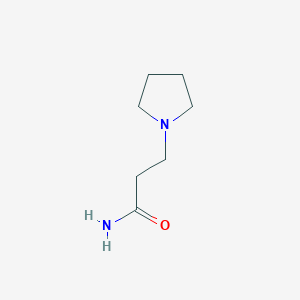![molecular formula C29H12N4 B1625422 9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetracarbonitrile CAS No. 622011-35-2](/img/structure/B1625422.png)
9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetracarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetracarbonitrile is a complex organic compound known for its unique structural properties and significant applications in various scientific fields. This compound features a spiro linkage, which connects two fluorene units through a single carbon atom, and is further functionalized with four cyano groups at the 3,3’,6,6’ positions. This structure imparts the compound with distinct electronic and photophysical properties, making it valuable in materials science and organic electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetracarbonitrile typically involves a multi-step process starting from commercially available fluorene derivatives. A common synthetic route includes:
Formation of the Spiro Linkage: This step involves the reaction of fluorene with a suitable spiro-forming reagent under controlled conditions to form the spirobifluorene core.
Functionalization with Cyano Groups:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of greener solvents and reagents are often employed to enhance efficiency and sustainability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the aromatic rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the cyano groups, converting them to amines or other functional groups. Reagents like lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization. Halogenation, sulfonation, and nitration are typical examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to primary amines or other reduced forms.
Substitution: Introduction of various functional groups such as halides, nitro groups, or sulfonic acids.
Chemistry:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: It is used in the development of advanced materials with specific electronic and photophysical characteristics.
Biology and Medicine:
Biological Probes: The compound can be used as a fluorescent probe in biological imaging due to its strong fluorescence.
Drug Development: Its derivatives may serve as intermediates in the synthesis of pharmaceuticals with potential therapeutic applications.
Industry:
Optoelectronic Devices: Utilized in the fabrication of optoelectronic devices such as sensors and transistors.
Polymer Science: Incorporated into polymers to enhance their electronic properties and stability.
Wirkmechanismus
The mechanism by which 9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetracarbonitrile exerts its effects is primarily related to its electronic structure. The spiro linkage and cyano groups influence the compound’s electron distribution, enhancing its ability to participate in electronic and photophysical processes. Molecular targets include various electronic devices and biological systems where the compound’s fluorescence and electronic properties can be exploited.
Vergleich Mit ähnlichen Verbindungen
9,9’-Spirobi[9H-fluorene]: Lacks the cyano groups, resulting in different electronic properties.
2,2’,7,7’-Tetrabromo-9,9’-Spirobi[9H-fluorene]: Contains bromine atoms instead of cyano groups, affecting its reactivity and applications.
9,9’-Spirobi[9H-fluorene]-2,2’,7,7’-tetraamine:
Uniqueness: 9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetracarbonitrile is unique due to the presence of four cyano groups, which significantly enhance its electron-withdrawing capability and influence its photophysical properties. This makes it particularly valuable in applications requiring strong electron acceptors and stable fluorescent materials.
Eigenschaften
IUPAC Name |
9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H12N4/c30-13-17-1-5-25-21(9-17)22-10-18(14-31)2-6-26(22)29(25)27-7-3-19(15-32)11-23(27)24-12-20(16-33)4-8-28(24)29/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXZEWKLXVHPBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C3=C(C24C5=C(C=C(C=C5)C#N)C6=C4C=CC(=C6)C#N)C=CC(=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477612 |
Source


|
| Record name | 9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetracarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622011-35-2 |
Source


|
| Record name | 9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetracarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
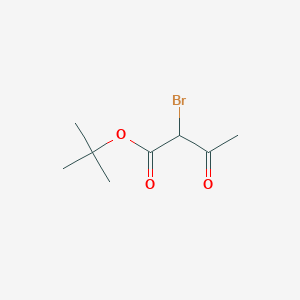
![2,3,4,8b-Tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene](/img/structure/B1625340.png)

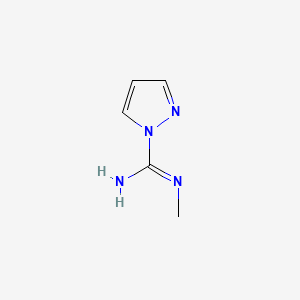
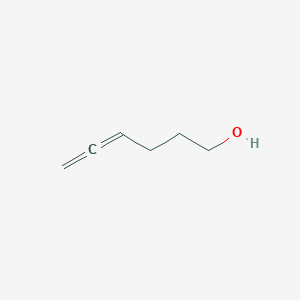
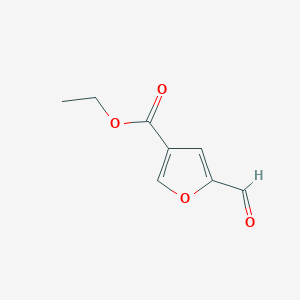
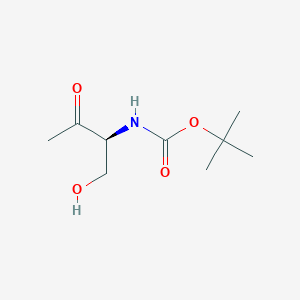
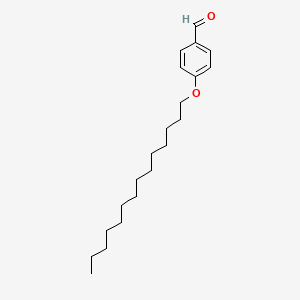
![Benzoic acid, 2-[4-(diethylamino)benzoyl]-](/img/structure/B1625355.png)
